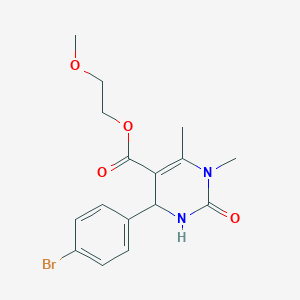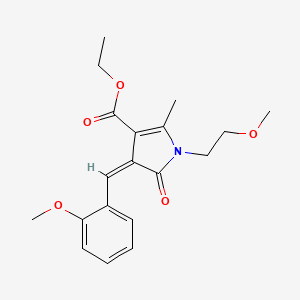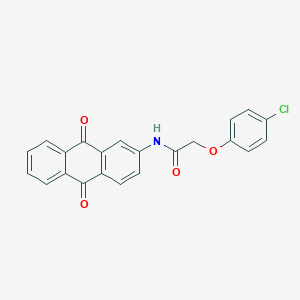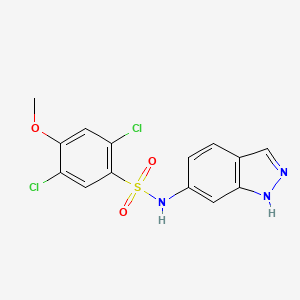![molecular formula C20H22N2O2 B5056351 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and research. This compound is a quinoline derivative with a benzyl ether group and a dimethylaminoethyl side chain. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Its antibacterial and antifungal activities may be due to its ability to disrupt membrane integrity and inhibit protein synthesis in bacteria and fungi.
Biochemical and Physiological Effects:
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities. In addition, it has been studied for its potential as a fluorescent probe for imaging intracellular zinc ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol in lab experiments is its potential as a fluorescent probe for imaging intracellular zinc ions. This could be useful in studying the role of zinc ions in various biological processes. However, one limitation is that the compound may not be suitable for use in certain experiments due to its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for research on 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. One direction is to further investigate its mechanism of action and potential applications in medicine. Another direction is to explore its potential as a fluorescent probe for imaging other intracellular ions. Additionally, further studies could be conducted to determine its potential toxicity and side effects, as well as to develop safer and more effective derivatives.
Métodos De Síntesis
The synthesis of 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol can be achieved using different methods. One of the most commonly used methods involves the reaction of 2-methyl-4-quinolone with benzyl chloride in the presence of sodium hydride to form 6-benzyloxy-2-methyl-4-quinolone. This compound is then reacted with N,N-dimethylethylenediamine in the presence of sodium hydride to form 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol.
Aplicaciones Científicas De Investigación
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential as a fluorescent probe for imaging intracellular zinc ions.
Propiedades
IUPAC Name |
3-[(dimethylamino)methyl]-2-methyl-6-phenylmethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-18(12-22(2)3)20(23)17-11-16(9-10-19(17)21-14)24-13-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPXPBMMTXMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5056293.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5056300.png)

![3-(1,3-benzodioxol-4-yl)-4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5056312.png)

![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5056317.png)

![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)

![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
![6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5056363.png)
![ethyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)